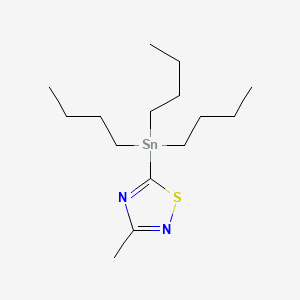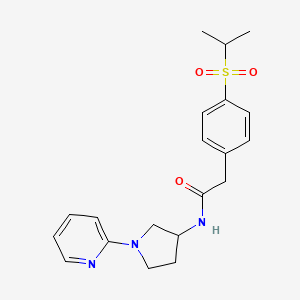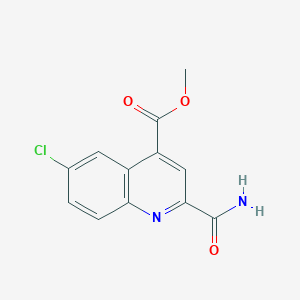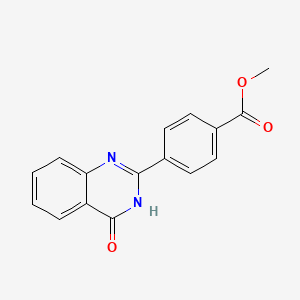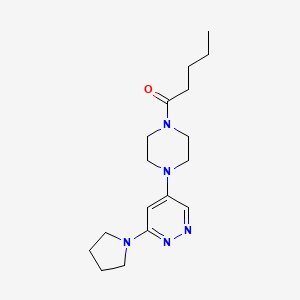
1-(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyridazinone ring, and a piperazine ring . These functional groups are commonly found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve various types of reactions. For instance, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Pyridazinones can be synthesized by the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The pyrrolidine ring in the compound is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Piperazinyl Glutamate Pyridines as P2Y12 Antagonists
A study by Parlow et al. (2010) explored the development of piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation. This research demonstrates the potential of piperazine derivatives in the development of therapeutic agents targeting platelet aggregation, a critical factor in thrombotic diseases. The study optimized pharmacokinetic and physicochemical properties through modifications at the pyridine and piperazine moieties, underscoring the significance of structural modifications in enhancing biological activity and bioavailability Parlow et al., 2010.
Nitroxyl Radicals for Reactivity Control
Kinoshita et al. (2009) developed novel nitroxyl radicals, focusing on piperidine and pyrrolidine derivatives, for controlling reactivity with ascorbic acid. These compounds, recognized for their roles as antioxidants and in various other applications, highlight the importance of nitroxyl radicals in medicinal chemistry and materials science. The study aimed at enhancing stability and reactivity, providing insights into the design of more effective antioxidants and other functional molecules Kinoshita et al., 2009.
Pyrrolidin-2-one and Pyrrolidine Derivatives with Adrenolytic Activity
Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, evaluating them for their electrocardiographic, antiarrhythmic, and antihypertensive activities. This research points to the therapeutic potential of such compounds in cardiovascular diseases, illustrating the role of structural modifications in achieving specific pharmacological effects Malawska et al., 2002.
Pyrimidine and Bispyrimidine Derivatives for Anti-inflammatory and Analgesic Activities
Sondhi et al. (2007) focused on the synthesis of pyrimidine derivatives for potential anti-inflammatory and analgesic applications. By condensing various amines with isothiocyanato compounds, the study generated a range of derivatives, highlighting the utility of pyrimidine structures in developing pharmacological agents. This work underscores the diverse therapeutic applications of heterocyclic compounds, including pain management and inflammation control Sondhi et al., 2007.
Propiedades
IUPAC Name |
1-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-2-3-6-17(23)22-11-9-20(10-12-22)15-13-16(19-18-14-15)21-7-4-5-8-21/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAOXOQZUIXLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2876579.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2876582.png)
![7-Methyl-5-phenyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2876583.png)
![3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2876585.png)
![5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2876586.png)
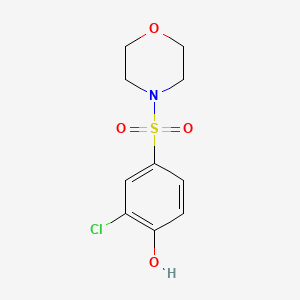
![3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2876589.png)
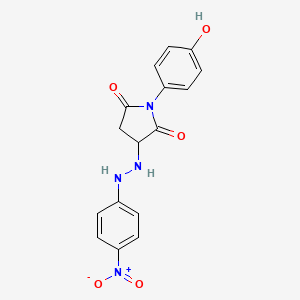

![6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2876593.png)
